Ethyl 5-cyclopentyl-5-oxovalerate
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Overview
Description
Ethyl 5-cyclopentyl-5-oxovalerate is an organic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is a colorless oil and is primarily used in research settings. This compound is part of the aliphatic cyclic hydrocarbons category and is known for its unique structure, which includes a cyclopentyl ring and an ester functional group .
Preparation Methods
The synthesis of Ethyl 5-cyclopentyl-5-oxovalerate can be achieved through various methods. One common synthetic route involves the reaction of ethanol with 2-cyclopentylidenecyclopentanone . The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 5-cyclopentyl-5-oxovalerate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-cyclopentyl-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopentyl-5-oxovalerate involves its interaction with specific molecular targets. The ester functional group can participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols. These reactions are often catalyzed by enzymes, which facilitate the breakdown and utilization of the compound in various biological pathways .
Comparison with Similar Compounds
Ethyl 5-cyclopentyl-5-oxovalerate can be compared with other similar compounds, such as:
Ethyl 5-cyclohexyl-5-oxovalerate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific ring structure and ester group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 5-cyclopentyl-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-5-8-11(13)10-6-3-4-7-10/h10H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMVAQXDOTYGBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645650 |
Source
|
Record name | Ethyl 5-cyclopentyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24071-97-4 |
Source
|
Record name | Ethyl 5-cyclopentyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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